N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a nicotinamide moiety via a propyl chain. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors. The methylthio (-SMe) group at the 2-position of the nicotinamide ring may enhance metabolic stability or modulate electronic properties, while the propyl linker optimizes spatial orientation for target engagement.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-9-15-20-10-13(11-22(15)21-12)5-3-7-18-16(23)14-6-4-8-19-17(14)24-2/h4,6,8-11H,3,5,7H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTAXPAYVKMIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article will explore its biological activity, focusing on its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Pyrazolo[1,5-a]pyrimidine core : Known for its rigidity and planarity.
- Methylthio group : Potentially enhancing lipophilicity and biological interactions.
- Nicotinamide moiety : Associated with various biological functions including NAD+ synthesis.
The molecular formula is , and it has a molecular weight of 298.40 g/mol.
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors. It may function as an inhibitor of:
- Cyclin-dependent kinases (CDKs) : Implicated in cell cycle regulation and cancer progression.
- Mycobacterial ATP synthase : Targeting Mycobacterium tuberculosis (M.tb), indicating potential use in tuberculosis treatment.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Effective against various bacterial strains, particularly M.tb.
- Anti-inflammatory Effects : Reduction in inflammation without the ulcerogenic effects typical of nonsteroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Properties : Inhibition of cancer cell proliferation through CDK inhibition.
Structure-Activity Relationships (SAR)
The activity of this compound can be influenced by modifications to its structure. Key findings include:
- Substituent Effects : Variations at the 2-position on the pyrazolo ring can significantly alter potency against specific targets.
- Functional Group Influence : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against M.tb | |
| Anti-inflammatory | Reduced inflammation without ulcerogenic effects | |
| Anticancer | Inhibition of CDK activity |
Case Studies
-
Antimycobacterial Activity :
A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited potent inhibition of M.tb ATP synthase. The most effective compounds showed low toxicity in human liver microsomal assays while maintaining good stability in vivo . -
Cancer Research :
Research on related compounds has shown that pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by inhibiting CDK pathways. This suggests a promising avenue for developing new anticancer therapies based on this scaffold . -
Anti-inflammatory Studies :
Various derivatives were tested for their anti-inflammatory properties using in vivo models. Results indicated significant reductions in inflammatory markers without adverse gastrointestinal effects commonly associated with traditional NSAIDs .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The table below highlights key structural and functional differences between the target compound and related derivatives:
Key Observations
Core Heterocycle Impact :
- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., anagliptin) are associated with enzyme inhibition (e.g., DPP-4), while triazolo[1,5-a]pyrimidines () often target parasites or plants due to altered electronic profiles .
- The target compound’s pyrazolo core may favor kinase interactions, whereas triazolo derivatives exhibit broader agrochemical applications .
Substituent Effects: The methylthio group in the target compound contrasts with anagliptin’s cyanopyrrolidine moiety, which is critical for DPP-4 binding . Sulfur-containing groups often improve lipophilicity and metabolic resistance. Chiral centers in triazolo derivatives () enhance herbicidal activity, suggesting stereochemistry is pivotal for bioactivity .
Linker Optimization: The propyl chain in the target compound balances flexibility and rigidity, similar to anagliptin’s aminopropyl linker, which optimizes binding to DPP-4’s hydrophobic S2 pocket .
Synthetic Approaches :
- Suzuki coupling (used for triazolo derivatives in ) and hydrazone formation () are common strategies for modular assembly of such heterocycles .
Research Findings and Implications
- The target compound’s lack of cyanopyrrolidine may redirect its activity toward other serine proteases or kinases .
- Agrochemical Applications: Triazolo derivatives () demonstrate that minor core modifications (pyrazolo → triazolo) can shift activity from human enzymes to plant pathogens .
- Antimicrobial Potential: While the target compound’s nicotinamide moiety differs from quinazoline hydrazones (), both classes highlight the importance of electron-withdrawing groups (e.g., -SMe, -F) in antimicrobial design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
